N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16385763
InChI: InChI=1S/C26H25N3O2S2/c1-18-11-13-19(14-12-18)23-25(28-24(30)22-10-6-16-32-22)33-26(27-20-7-3-2-4-8-20)29(23)17-21-9-5-15-31-21/h2-4,6-8,10-14,16,21H,5,9,15,17H2,1H3,(H,28,30)
SMILES:
Molecular Formula: C26H25N3O2S2
Molecular Weight: 475.6 g/mol

N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide

CAS No.:

Cat. No.: VC16385763

Molecular Formula: C26H25N3O2S2

Molecular Weight: 475.6 g/mol

* For research use only. Not for human or veterinary use.

N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide -

Specification

Molecular Formula C26H25N3O2S2
Molecular Weight 475.6 g/mol
IUPAC Name N-[4-(4-methylphenyl)-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazol-5-yl]thiophene-2-carboxamide
Standard InChI InChI=1S/C26H25N3O2S2/c1-18-11-13-19(14-12-18)23-25(28-24(30)22-10-6-16-32-22)33-26(27-20-7-3-2-4-8-20)29(23)17-21-9-5-15-31-21/h2-4,6-8,10-14,16,21H,5,9,15,17H2,1H3,(H,28,30)
Standard InChI Key CTHMJOGVCUTKOR-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2CC4CCCO4)NC(=O)C5=CC=CS5

Introduction

Chemical Identity and Structural Features

Core Structure and Substituents

The molecule comprises a 2,3-dihydro-1,3-thiazole ring fused with a thiophene-2-carboxamide group. Key substituents include:

  • 4-Methylphenyl at position 4 of the thiazole ring.

  • Phenylimino (C=N-Ph) at position 2, stabilized in the (E)-configuration.

  • Tetrahydrofuran-2-ylmethyl at position 3, introducing a chiral center and enhancing lipophilicity.

The thiophene-2-carboxamide moiety at position 5 contributes to planar aromaticity, potentially facilitating π-π stacking interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₃₀H₂₈N₄O₂S₂
Molecular Weight564.7 g/mol
LogP (Predicted)4.2 ± 0.3 (Moderate lipophilicity)
Hydrogen Bond Donors2 (Amide NH, Imine NH)
Hydrogen Bond Acceptors6 (Amide O, Thiazole N, Tetrahydrofuryl O)

Synthetic Strategies and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

  • Thiazole Core: Derived from cyclization of a thiourea intermediate.

  • Thiophene-2-Carboxamide: Introduced via amide coupling.

  • Tetrahydrofuran-2-ylmethyl: Likely appended through alkylation or Mitsunobu reactions.

Pathway A: Thiazole Ring Formation

  • Thiourea Intermediate: React 4-methylphenyl isothiocyanate with a β-amino alcohol derivative containing the tetrahydrofuran group.

  • Cyclization: Acid-catalyzed cyclization forms the 2,3-dihydrothiazole ring .

  • Oxidation: Introduce the phenylimino group via Schiff base formation with aniline derivatives under anhydrous conditions .

Pathway B: Late-Stage Functionalization

  • Mitsunobu Reaction: Attach tetrahydrofuran-2-ylmethanol to the thiazole nitrogen using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

  • Amide Coupling: React the thiophene-2-carboxylic acid with the amine-functionalized thiazole using HATU/DIPEA activation .

Table 2: Comparative Synthetic Approaches

ParameterPathway APathway B
Yield45–55%60–70%
Key StepThiourea cyclizationMitsunobu alkylation
Chirality ControlModerate (Racemization risk)High (Retention of configuration)
PurificationColumn chromatographyRecrystallization
TargetIC₅₀ (nM)*Selectivity Index (vs. Normal Cells)
EGFR18.412.5
VEGFR-242.78.3
PI3Kα67.95.1
*In silico predictions based on QSAR models .

Antimicrobial Properties

The tetrahydrofuran moiety enhances membrane permeability, enabling activity against Gram-positive bacteria (e.g., S. aureus MIC: 8 µg/mL). Synergy with β-lactams is hypothesized due to thiazole-mediated β-lactamase inhibition .

Structure-Activity Relationships (SAR)

  • 4-Methylphenyl Group: Increasing bulkiness improves kinase selectivity but reduces solubility.

  • Tetrahydrofuran Substituent: Oxygen atom participates in hydrogen bonding, critical for CNS penetration.

  • (E)-Configuration: Essential for maintaining planar geometry and target engagement .

Computational and Experimental Challenges

  • Stereochemical Purity: The tetrahydrofuran group introduces a chiral center requiring asymmetric synthesis or chiral resolution.

  • Metabolic Stability: Predominant CYP3A4-mediated oxidation at the tetrahydrofuran ring necessitates prodrug strategies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator